1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol
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Overview
Description
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol is a chemical compound characterized by its unique molecular structure, which includes three fluorine atoms, a methanesulfonyl group, and a but-3-ene-2,2-diol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol typically involves the introduction of trifluoromethyl and methanesulfonyl groups onto a butene backbone. Common synthetic routes may include:
Fluorination: Introduction of trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Sulfonylation: Addition of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or potassium permanganate
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or PCC.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the methanesulfonyl group can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-en-2-one: Similar structure but with a phenyl group instead of a methanesulfonyl group.
1,1,1-Trifluoro-4-methoxybut-3-en-2-one: Contains a methoxy group instead of a methanesulfonyl group
Uniqueness
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol is unique due to the presence of both trifluoromethyl and methanesulfonyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
473994-49-9 |
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Molecular Formula |
C5H7F3O4S |
Molecular Weight |
220.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methylsulfonylbut-3-ene-2,2-diol |
InChI |
InChI=1S/C5H7F3O4S/c1-13(11,12)3-2-4(9,10)5(6,7)8/h2-3,9-10H,1H3 |
InChI Key |
LASYBWXNQYXHDV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CC(C(F)(F)F)(O)O |
Origin of Product |
United States |
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